molecular formula C12H17N3O5 B1583217 2',3'-O-Isopropylidenecytidine CAS No. 362-42-5

2',3'-O-Isopropylidenecytidine

Cat. No. B1583217
CAS RN: 362-42-5
M. Wt: 283.28 g/mol
InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-O-Isopropylidenecytidine, also known as IC, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been investigated for its antiviral, antitumor, and antiproliferative properties. In

Scientific Research Applications

Antiviral Agent

“2’,3’-O-Isopropylidenecytidine” (2,3-iC) is known to be an antiviral agent . It has been shown to be active against several types of viruses, including herpes simplex virus type 1 and type 2, influenza A virus, and human immunodeficiency virus (HIV) .

Inhibition of Cytidine Deaminase

2,3-iC inhibits the activity of cytidine deaminase, an enzyme that is necessary for the production of uridine . The inhibition of this enzyme leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .

Inhibition of Viral Replication

2,3-iC inhibits the replication of viruses by inhibiting their polymerase function . This makes it a valuable tool in the research and treatment of viral infections .

Inhibition of Cellular Metabolism

2,3-iC has been found to have inhibitory properties on mammalian cells due to its ability to inhibit cellular metabolism by blocking the conversion of chloride into hydrogen ions .

Synthesis of Fluoronucleosides

4′-Fluoro-2′,3′-O-isopropylidenecytidine was synthesized by the treatment of 5′-O-acetyl-4′-fluoro-2′,3′-O-isopropylideneuridine with triazole and 4-chlorophenyl dichlorophosphate followed by ammonolysis . This process is significant in the synthesis of fluoronucleosides, which have potential applications in antiviral and anticancer therapies .

Inhibition of HCV RNA-dependent RNA Polymerase

4′-Fluorouridine 5′-O-triphosphate, which can be obtained from 4′-fluoro-2′,3′-O-isopropylideneuridine, was shown to be an effective inhibitor of HCV RNA-dependent RNA polymerase . This makes 2’,3’-O-Isopropylidenecytidine a potential candidate for the development of new antiviral drugs against hepatitis C virus .

properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNZQSYVIVHU-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-O-Isopropylidenecytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2',3'-O-Isopropylidenecytidine primarily used for in scientific research?

A1: 2',3'-O-Isopropylidenecytidine serves as a valuable starting material or intermediate in the synthesis of various nucleoside analogues. These analogues are often investigated for their potential as antiviral or anticancer agents. [, , , ]

Q2: How does the isopropylidene group in 2',3'-O-Isopropylidenecytidine influence its reactivity?

A2: The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of cytidine. This protection allows for selective chemical modifications at other positions within the molecule, such as the 5' hydroxyl group or the cytosine base. [, ]

Q3: Can you provide an example of a synthetic route where 2',3'-O-Isopropylidenecytidine is utilized?

A3: One example is the synthesis of 5'-O-(substituted) sulfamoyl pyrimidine nucleosides. In this process, 2',3'-O-Isopropylidenecytidine reacts with N-isopropylsulfamoyl chloride to yield 5'-O-[N-(isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine. This intermediate can then be further modified and deprotected to obtain various sulfamoyl pyrimidine nucleoside analogues with potential antiviral activity. []

Q4: Has 2',3'-O-Isopropylidenecytidine been investigated as a substrate for DNA polymerases?

A4: Yes, the 5'-triphosphate derivative of 2',3'-O-Isopropylidenecytidine has been studied as a potential termination substrate for DNA polymerases. Research suggests that it can inhibit DNA synthesis catalyzed by reverse transcriptase and DNA polymerase beta. Interestingly, its moiety has been observed to be incorporated into DNA strands in place of deoxythymidine monophosphate (dTMP) residues. []

Q5: Are there any studies exploring the effects of modifying the cytosine base in 2',3'-O-Isopropylidenecytidine?

A5: Absolutely. Researchers have explored the synthesis of 5-hydroxymethyl pyrimidines and their corresponding nucleosides. One study demonstrated the efficient hydroxymethylation of 2',3'-O-isopropylidenecytidine using paraformaldehyde under microwave irradiation. This modification of the cytosine base can potentially lead to analogues with altered biological properties. []

Q6: What are the potential implications of incorporating 2',3'-O-Isopropylidenecytidine derivatives into DNA strands?

A6: Incorporating nucleoside analogues, particularly those that can act as termination substrates, can disrupt DNA synthesis. This disruption can be particularly detrimental to rapidly dividing cells, such as those found in viruses or cancerous tumors, making them potential targets for antiviral or anticancer therapies. [, ]

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